Biochemical Potency: Dot1L-IN-2 vs. Clinical Candidate EPZ-5676
Dot1L-IN-2 exhibits a Ki value of 0.08 nM for DOT1L in a scintillation proximity assay (SPA) [1]. This is comparable to the clinical-stage DOT1L inhibitor pinometostat (EPZ-5676), which has a reported Ki of 0.07–0.08 nM (70–80 pM) . While both compounds achieve sub-nanomolar biochemical affinity, Dot1L-IN-2 achieves this potency with a structurally novel aza-benzimidazole scaffold that occupies an induced pocket adjacent to the SAM binding site—a binding mode distinct from EPZ-5676's nucleoside-based structure [1].
| Evidence Dimension | Enzyme inhibition constant (Ki) |
|---|---|
| Target Compound Data | 0.08 nM |
| Comparator Or Baseline | EPZ-5676 (pinometostat): 0.07–0.08 nM (70–80 pM) |
| Quantified Difference | Comparable (< 1.2-fold difference) |
| Conditions | DOT1L SPA assay with SAM at KM; Morrison tight-binding model |
Why This Matters
Comparable biochemical Ki validates Dot1L-IN-2 as a suitable alternative to clinical-stage inhibitors for mechanistic studies, while its distinct chemical scaffold mitigates the risk of cross-resistance or off-target effects associated with nucleoside-based chemotypes.
- [1] Chen, Y.; et al. Discovery of Novel Dot1L Inhibitors through a Structure-Based Fragmentation Approach. ACS Med. Chem. Lett. 2016, 7, 8, 735–740. View Source
